cis-3-Methyl-piperidin-4-ylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-piperidin-4-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of imines followed by cyclization and further reduction steps . For instance, phenylsilane can be used to promote the formation and reduction of imines, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation, catalytic reduction, and other advanced techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
cis-3-Methyl-piperidin-4-ylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
cis-3-Methyl-piperidin-4-ylamine can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
N-Methylpiperidine: Similar in structure but with different reactivity and applications.
Piperidinone: An oxidized form with distinct chemical properties and uses.
These compounds share the piperidine core but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in terms of its reactivity and utility in various fields .
Properties
IUPAC Name |
(3S,4R)-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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